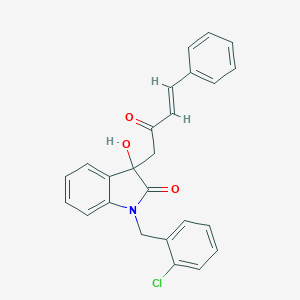![molecular formula C23H18BrNO4 B214430 1-benzyl-5-bromo-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214430.png)
1-benzyl-5-bromo-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-5-bromo-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound is a member of the indole family of organic compounds and has shown promise as an anti-cancer agent.
Mecanismo De Acción
The mechanism of action of 1-benzyl-5-bromo-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the inhibition of several key enzymes involved in cancer cell growth and survival. One of the key targets of this compound is the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, 1-benzyl-5-bromo-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 1-benzyl-5-bromo-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has also been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of several other enzymes, including tyrosine kinases and protein kinase C. It has also been shown to have anti-inflammatory properties and can inhibit the production of several pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-benzyl-5-bromo-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one for lab experiments is its ability to inhibit the growth of several cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on 1-benzyl-5-bromo-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One area of research could be to investigate the potential of this compound as a therapeutic agent for other diseases, such as inflammatory disorders or infectious diseases. Another area of research could be to explore the structure-activity relationships of this compound and its derivatives to identify more potent and selective anti-cancer agents. Finally, further studies could be conducted to elucidate the precise mechanisms of action of this compound and its effects on cellular signaling pathways.
Métodos De Síntesis
The synthesis of 1-benzyl-5-bromo-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves several steps. One of the key steps is the reaction between 3-bromo-4-hydroxybenzaldehyde and 3-furancarboxaldehyde in the presence of a base to form the intermediate compound 3-bromo-4-[(3-furanyl)methylene]oxybenzaldehyde. This intermediate is then reacted with 3-(benzyloxy)-1,2-epoxypropane in the presence of a Lewis acid to form the final product.
Aplicaciones Científicas De Investigación
1-benzyl-5-bromo-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been the subject of scientific research due to its potential as an anti-cancer agent. Studies have shown that this compound has the ability to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Propiedades
Nombre del producto |
1-benzyl-5-bromo-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C23H18BrNO4 |
Peso molecular |
452.3 g/mol |
Nombre IUPAC |
1-benzyl-5-bromo-3-[(E)-4-(furan-2-yl)-2-oxobut-3-enyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C23H18BrNO4/c24-17-8-11-21-20(13-17)23(28,14-18(26)9-10-19-7-4-12-29-19)22(27)25(21)15-16-5-2-1-3-6-16/h1-13,28H,14-15H2/b10-9+ |
Clave InChI |
XDJQCEQZEYHXHE-MDZDMXLPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)/C=C/C4=CC=CO4)O |
SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C=CC4=CC=CO4)O |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C=CC4=CC=CO4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214349.png)
![5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214350.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214355.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214356.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214358.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214359.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214360.png)


![1-(2-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214367.png)
![5-bromo-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214369.png)
![3-[2-(1-adamantyl)-2-oxoethyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214370.png)
![5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214371.png)